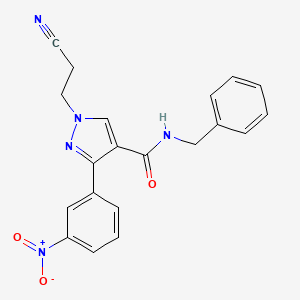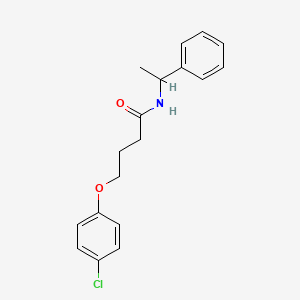
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its potential for abuse in athletic performance enhancement.
Wirkmechanismus
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and physiological effects:
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase energy expenditure in animal models. It has also been shown to improve exercise performance and endurance in mice. However, its effects on humans are still unclear and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to activate PPARδ in a tissue-specific manner. However, its potential for abuse in athletic performance enhancement and its controversial status as a research chemical limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, including its use as a therapeutic agent for metabolic and cardiovascular diseases, its potential for use in cancer therapy, and its effects on exercise performance and endurance. Additionally, further investigation is needed to determine its safety and efficacy in humans, as well as its potential for abuse and misuse.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide involves several steps, including the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 4-chloro-3-(chloromethyl)phenol. This intermediate is then reacted with N-(1-phenylethyl)butanamide in the presence of a base to form 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-14(15-6-3-2-4-7-15)20-18(21)8-5-13-22-17-11-9-16(19)10-12-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZFNQOUZSGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

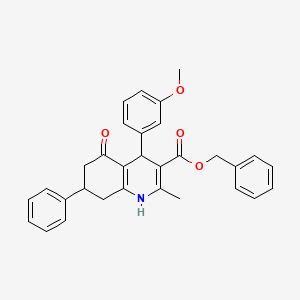
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

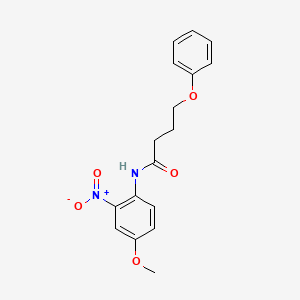
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
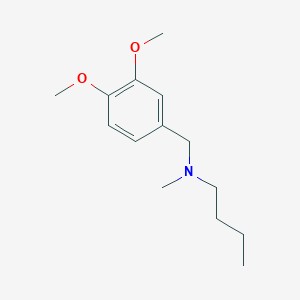
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)
